molecular formula C10H10BrFO2 B3056665 Ethyl 2-(2-bromo-4-fluorophenyl)acetate CAS No. 73225-44-2

Ethyl 2-(2-bromo-4-fluorophenyl)acetate

Cat. No. B3056665
CAS RN: 73225-44-2
M. Wt: 261.09 g/mol
InChI Key: NYJFKMVKDKLJGT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-fluorophenyl)acetate is a chemical compound with the CAS Number: 924312-09-4 . It has a molecular weight of 261.09 and its IUPAC name is ethyl (4-bromo-2-fluorophenyl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-bromo-4-fluorophenyl)acetate is 1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C10H10BrFO2 .


Physical And Chemical Properties Analysis

Ethyl 2-(2-bromo-4-fluorophenyl)acetate is a liquid . Detailed physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(2-bromo-4-fluorophenyl)acetate and its derivatives are used in chemical synthesis and characterization. For instance, a study by Sapnakumari et al. (2014) synthesized and characterized a compound closely related to Ethyl 2-(2-bromo-4-fluorophenyl)acetate, providing insights into its crystal structure and properties through various analytical techniques (Sapnakumari et al., 2014).

Biological Evaluation and Molecular Docking

Ethyl 2-(2-bromo-4-fluorophenyl)acetate derivatives have been studied for their potential biological activities. Riadi et al. (2021) described the synthesis of a derivative and its evaluation as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, showing potential anti-cancer properties (Riadi et al., 2021).

Corrosion Inhibition

This compound has applications in corrosion inhibition. Lgaz et al. (2017) investigated the effect of three chalcone derivatives, including a compound structurally similar to Ethyl 2-(2-bromo-4-fluorophenyl)acetate, on mild steel corrosion. The study highlights the inhibitive properties and adsorption behavior of these derivatives (Lgaz et al., 2017).

Green Chemistry and Pharmaceutical Research

The compound's derivatives are also explored in green chemistry and pharmaceutical research. Costa et al. (2012) developed a microscale experiment for undergraduate laboratories exploring green Suzuki coupling, using ethyl (4-phenylphenyl)acetate, a derivative of Ethyl 2-(2-bromo-4-fluorophenyl)acetate, to promote learning green chemistry principles (Costa et al., 2012).

Antibacterial Activity

In the field of microbiology, some derivatives show notable antibacterial properties. Arutyunyan et al. (2013) synthesized derivatives exhibiting high antibacterial activity, demonstrating the potential of these compounds in antimicrobial applications (Arutyunyan et al., 2013).

Safety And Hazards

This compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include avoiding contact with skin and eyes, and not breathing in mist, gas, or vapors . In case of contact, it is advised to wash with copious amounts of water and seek medical attention if irritation persists .

properties

IUPAC Name

ethyl 2-(2-bromo-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJFKMVKDKLJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503538
Record name Ethyl (2-bromo-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromo-4-fluorophenyl)acetate

CAS RN

73225-44-2
Record name Ethyl (2-bromo-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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